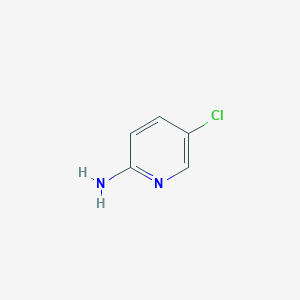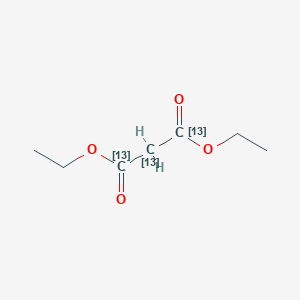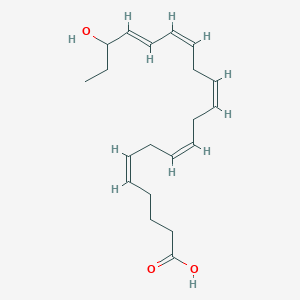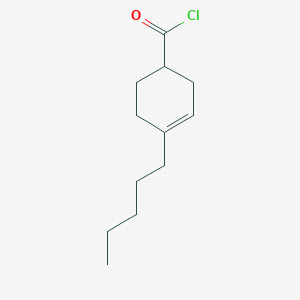
2-氨基-5-氯吡啶
描述
2-Amino-5-chloropyridine is a chemical compound of significant interest within the field of organic chemistry. This compound, identified by its molecular formula C5H5ClN2, is a chlorinated derivative of pyridine. It is widely utilized in various chemical synthesis processes, particularly in the pharmaceutical industry where it serves as an essential intermediate in the production of numerous drugs . The compound is characterized by its off-white to light yellow crystalline appearance and has a molecular weight of 128.56 g/mol .
科学研究应用
2-Amino-5-chloropyridine is extensively used in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents . Its unique structural features make it a key precursor in the production of drugs targeting a wide range of medical conditions, including cancer, cardiovascular diseases, and neurological disorders . In medicinal chemistry, it is employed in the design and development of kinase inhibitors, which are crucial in cancer therapy . Additionally, it finds applications in agrochemicals and materials science .
作用机制
Target of Action
2-Amino-5-chloropyridine is a synthetic intermediate . It is used in the synthesis of zopiclone , a non-benzodiazepine GABAA receptor agonist . Therefore, the primary target of 2-Amino-5-chloropyridine, when used in the synthesis of zopiclone, is the GABAA receptor.
Mode of Action
When it is used in the synthesis of zopiclone, the resulting compound acts as an agonist at the gabaa receptor . This means that zopiclone enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system .
Biochemical Pathways
Zopiclone, a compound synthesized using 2-amino-5-chloropyridine, affects the gabaergic pathway . By enhancing the action of GABA, zopiclone increases inhibition in the central nervous system, leading to sedative and hypnotic effects .
Pharmacokinetics
Zopiclone, a compound synthesized using 2-amino-5-chloropyridine, has been found in urine up to 16 hours after ingestion , suggesting it has a relatively long half-life.
Result of Action
Zopiclone acts as a sedative and hypnotic, inducing sleep and reducing anxiety .
Action Environment
The action of 2-Amino-5-chloropyridine is primarily in the laboratory environment, where it is used as a synthetic intermediate. Environmental factors such as temperature, pH, and solvent can influence the efficiency of the synthesis process. In terms of biological environment, the compound synthesized using 2-Amino-5-chloropyridine, zopiclone, is likely to be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and individual variations in GABAA receptor expression .
生化分析
Biochemical Properties
It is known to be a useful synthetic intermediate
Cellular Effects
It has been found that the relative toxicity to zebrafish embryo development was the highest for 2-Amino-5-chloropyridine, followed by impurity B and zopiclone, and the malformation rate and mortality of embryos were concentration-dependent .
Molecular Mechanism
It is known to be a degradation product of zopiclone
Temporal Effects in Laboratory Settings
In laboratory settings, it has been observed that the content of 2-Amino-5-chloropyridine increases with the increase in the solution storage time . Field urine samples from a volunteer were positive for 2-Amino-5-chloropyridine until 16 hours after ingestion of one therapeutic dose of Imovane (7.5 mg zopiclone) .
Dosage Effects in Animal Models
In animal models, specifically zebrafish embryos, the effects of 2-Amino-5-chloropyridine were found to be concentration-dependent . The relative toxicity to zebrafish embryo development was the highest for 2-Amino-5-chloropyridine .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-5-chloropyridine is typically synthesized by adopting 2-aminopyridine as a raw material and using hydrochloric acid and sodium hypochlorite for an oxidative chlorination reaction . The process involves slowly adding concentrated hydrochloric acid to a mixed solution of 2-aminopyridine and sodium hypochlorite at 10°C, conducting the reaction at constant temperature for 2 hours, then increasing the temperature to 25°C for an additional 4 hours . The reaction product is then extracted with dichloroethane and separated to obtain 2-amino-5-chloropyridine with a yield of up to 72% .
Industrial Production Methods: In industrial settings, 2-amino-5-chloropyridine is produced by chlorinating 2-aminopyridine in a strongly acidic medium . This method ensures the protonation of 2-aminopyridine and 2-amino-5-chloropyridine, facilitating the chlorination process .
化学反应分析
Types of Reactions: 2-Amino-5-chloropyridine undergoes various types of reactions, including substitution reactions, oxidation, and reduction . The amino group enhances the nucleophilicity of the molecule, making it reactive towards electrophiles .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed conditions are less commonly documented.
Major Products:
Substitution Reactions: Products include various substituted pyridines, such as 2,5-dibromopyridine via Sandmeyer reaction.
相似化合物的比较
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: 2-Amino-5-chloropyridine is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts unique electronic and steric properties to the molecule . This dual functionality makes it a versatile building block in organic synthesis, distinguishing it from other chloropyridine derivatives .
属性
IUPAC Name |
5-chloropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXBVGJEFDMHNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073247 | |
| Record name | 2-Amino-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Amino-5-chloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19518 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1072-98-6 | |
| Record name | 2-Amino-5-chloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-chloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-chloropyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0073247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-pyridylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-chloropyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8TAP6NFD4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-amino-5-chloropyridine?
A: 2-amino-5-chloropyridine has the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol. []
Q2: What spectroscopic data is available for characterizing 2-amino-5-chloropyridine?
A2: Several spectroscopic techniques have been employed to characterize 2-amino-5-chloropyridine, including:
- FTIR and FT-Raman spectroscopy: These techniques provide insights into the vibrational modes of the molecule, allowing for identification of functional groups and analysis of molecular structure. []
- UV-Vis spectroscopy: This technique helps determine the electronic transitions within the molecule, providing information about its electronic structure and potential for light absorption. [, , ]
- NMR spectroscopy (1H and 13C): These techniques offer detailed information about the structure and bonding within the molecule, identifying individual atoms and their chemical environments. [, , , , ]
- Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation. [, ]
Q3: How does 2-amino-5-chloropyridine behave in different solvent systems?
A: 2-Amino-5-chloropyridine exhibits varying solubilities depending on the solvent. It shows good solubility in common organic solvents like dichloromethane, chloroform, methanol, and acetonitrile. [, , ] Its solubility in water is limited. []
Q4: Is 2-amino-5-chloropyridine stable under various conditions?
A4: 2-amino-5-chloropyridine can degrade under certain conditions:
- Alkaline hydrolysis: In alkaline environments, particularly at elevated pH and temperature, 2-amino-5-chloropyridine can degrade, forming 2-amino-5-chloropyridine as a major product. This degradation pathway is relevant for analyzing zopiclone in biological samples. [, , , ]
- Photolysis and Photocatalysis: Under UV irradiation, both direct and TiO2-mediated photocatalytic degradation of 2-amino-5-chloropyridine have been observed. These processes lead to the formation of various degradation products, including chloride ions, nitrates, and other breakdown products. [, ]
Q5: Does 2-amino-5-chloropyridine form stable complexes with metal ions?
A: Yes, 2-amino-5-chloropyridine can act as a ligand, coordinating with various transition metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to form stable complexes. [, , , , , , ] The coordination occurs primarily through the nitrogen atom of the pyridine ring and sometimes involves the amino group. [, , ]
Q6: Does 2-amino-5-chloropyridine exhibit any catalytic activity?
A: While 2-amino-5-chloropyridine itself is not typically used as a catalyst, it serves as a building block for synthesizing various compounds, some of which may possess catalytic properties. For instance, it can be used to synthesize Schiff base ligands, which are known to form complexes with metals and exhibit catalytic activity in various organic reactions. [, , ]
Q7: Have computational methods been used to study 2-amino-5-chloropyridine?
A7: Yes, computational chemistry techniques have been applied to study various aspects of 2-amino-5-chloropyridine:
- DFT calculations: These calculations help determine the electronic structure, molecular geometry, vibrational frequencies, and intermolecular interactions of 2-amino-5-chloropyridine. [, , ]
- QSAR modeling: These models have been employed to predict the toxicity and genotoxicity of 2-amino-5-chloropyridine and its related compounds. []
Q8: How do structural modifications of 2-amino-5-chloropyridine affect its properties?
A8: Structural modifications significantly impact the properties of 2-amino-5-chloropyridine:
- Substitution on the pyridine ring: The presence and position of substituents like halogens (Cl, Br), alkyl groups (methyl), and amino groups can alter the electronic properties, hydrogen bonding capability, and overall reactivity of the molecule. [, , , , , , , ]
- N-oxide formation: Converting the pyridine nitrogen to an N-oxide significantly impacts the molecule's electronic properties, basicity, and hydrogen bonding ability. [, ]
- Formation of Schiff bases: Condensing 2-amino-5-chloropyridine with aldehydes or ketones generates Schiff bases with modified electronic properties and coordination abilities, enabling their use as ligands in metal complexes. [, , ]
Q9: What are some strategies for improving the stability of 2-amino-5-chloropyridine in formulations?
A9: While specific formulation strategies are not extensively discussed in the provided research, general approaches for enhancing the stability of compounds like 2-amino-5-chloropyridine include:
- Controlling pH: Using buffering agents to maintain a slightly acidic to neutral pH can prevent degradation via alkaline hydrolysis. [, ]
- Protecting from light: Packaging in light-resistant containers can minimize photodegradation. [, ]
Q10: What analytical techniques are commonly used to detect and quantify 2-amino-5-chloropyridine?
A10: Various analytical methods have been employed for analyzing 2-amino-5-chloropyridine:
- HPLC: High-performance liquid chromatography, often coupled with UV or diode array detection, enables separation and quantification of 2-amino-5-chloropyridine in various matrices, including pharmaceutical formulations and biological samples. [, , , ]
- LC-MS/MS: This technique offers high sensitivity and selectivity for detecting and quantifying 2-amino-5-chloropyridine and its metabolites in complex biological matrices. [, ]
- HPTLC: High-performance thin-layer chromatography provides a rapid and cost-effective method for separating and quantifying 2-amino-5-chloropyridine, particularly in pharmaceutical quality control. []
- First-derivative spectrofluorimetry: This technique allows for sensitive and selective determination of 2-amino-5-chloropyridine in pharmaceutical formulations and biological fluids. []
- Micellar liquid chromatography: This technique offers an alternative approach for separating and quantifying 2-amino-5-chloropyridine in pharmaceutical formulations and biological samples. []
Q11: What is known about the environmental fate and degradation of 2-amino-5-chloropyridine?
A: While specific information on the environmental fate and degradation pathways of 2-amino-5-chloropyridine is limited in the provided research, the photolysis and photocatalytic degradation studies suggest potential breakdown routes in the environment. [, ] Further research is needed to fully assess its environmental impact and persistence.
Q12: Are there any concerns regarding the ecotoxicological effects of 2-amino-5-chloropyridine?
A12: The ecotoxicological effects of 2-amino-5-chloropyridine require further investigation. Its structural similarity to other pyridine derivatives, some of which are known environmental pollutants, necessitates a thorough assessment of its potential impact on various organisms and ecosystems.
Q13: What are the main applications of 2-amino-5-chloropyridine?
A13: 2-amino-5-chloropyridine serves as a versatile building block in organic synthesis:
- Pharmaceutical intermediate: It is a key intermediate in synthesizing zopiclone, a non-benzodiazepine hypnotic drug used to treat insomnia. [, , , , , , ]
- Synthesis of heterocyclic compounds: It acts as a precursor for synthesizing various heterocyclic compounds, including imidazo[1,2-a]pyridines, thiazolo[5,4-b]pyridines, and chromene-2-one derivatives, which exhibit diverse biological activities. [, , , , , ]
- Synthesis of Schiff bases: It readily forms Schiff bases with aldehydes and ketones, which find applications in coordination chemistry, catalysis, and material science. [, , ]
Q14: What are the current research directions for 2-amino-5-chloropyridine?
A14: Current research on 2-amino-5-chloropyridine focuses on:
- Developing new synthetic methodologies: Researchers are exploring efficient and environmentally friendly approaches for synthesizing 2-amino-5-chloropyridine and its derivatives. [, , , , ]
- Exploring its applications in material science: Its ability to form metal complexes and participate in hydrogen bonding makes it an attractive building block for designing functional materials. [, , , ]
- Understanding its environmental fate and toxicity: Assessing its potential risks to human health and the environment is crucial for its safe and sustainable use. [, , ]
- Developing analytical methods for its detection and quantification: Accurate and sensitive methods for analyzing 2-amino-5-chloropyridine in various matrices are essential for quality control, environmental monitoring, and clinical applications. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)


![trans-4'-(3,4-Difluorophenyl)-[1,1'-bi(cyclohexan)]-4-one](/img/structure/B124073.png)


![Carbamic acid, [(1S)-2-amino-1-methyl-2-thioxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B124082.png)

![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)

